1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
Description
This compound is a sulfur-containing nucleoside analog featuring a pyrimidine-2,4-dione core (structurally analogous to uracil) fused to a modified tetrahydrothiophene ring. The stereochemistry (2R,3R,4S,5R) indicates hydroxyl groups at positions 3 and 4, a hydroxymethyl group at position 5, and sulfur replacing oxygen in the five-membered ring .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSPKJVFRAYWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrothiophene ring, followed by the introduction of the pyrimidine-2,4-dione moiety. Key steps include:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor, often under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the tetrahydrothiophene ring.
Coupling with Pyrimidine-2,4-dione: This step involves the formation of a bond between the tetrahydrothiophene ring and the pyrimidine-2,4-dione moiety, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2.
Reducing Agents: NaBH4, LiAlH4.
Coupling Reagents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of viral infections.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting their function.
Modulating Cellular Signaling: Influencing signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their modifications, and key properties:
*Assumed molecular formula based on structural similarity to and .
Key Structural and Functional Differences :
Sulfur’s larger atomic radius may reduce enzymatic recognition, prolonging half-life in vivo .
Substituent Effects :
- Halogenated Derivatives (e.g., 5′-iodo or 3-chloro-3-fluoro): These modifications enhance steric bulk and resistance to nucleases, making them candidates for antiviral prodrugs .
- Methyl Groups (e.g., 5-methyl in thymidine analogs): Critical for base-pairing in DNA replication; their absence in the target compound may alter replication fidelity .
Stereochemistry :
- The (2S,3S,4R,5S) isomer (CAS 26287-69-4) has distinct hydroxyl group orientations, affecting binding to enzymes like kinases or polymerases .
Synthetic Routes :
- Target analogs are synthesized via thioglycosylation or click chemistry (e.g., ’s azide-alkyne cycloaddition), whereas oxygen-ring analogs often use phosphorylation or enzymatic methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
